Valeratsäure-Estradiol
Übersicht
Beschreibung
Valeratestradiol ist ein synthetischer Ester von Estradiol, einem natürlich vorkommenden Hormon im menschlichen Körper. Es wird hauptsächlich in der Hormontherapie bei Wechseljahresbeschwerden, niedrigen Östrogenspiegeln, Hormontherapie für Transgender-Personen und in hormonellen Verhütungsmitteln eingesetzt. Valeratestradiol wird auch zur Behandlung von Prostatakrebs eingesetzt .
Wissenschaftliche Forschungsanwendungen
Valeratestradiol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Modellverbindung in Studien zur Veresterungs- und Hydrolysereaktionen verwendet.
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse und die Hormonregulation.
Medizin: Wird in der Hormontherapie bei Wechseljahresbeschwerden, niedrigen Östrogenspiegeln und der Hormontherapie für Transgender-Personen eingesetzt. .
Industrie: Wird bei der Herstellung von Hormonersatztherapien und Verhütungsmitteln eingesetzt.
Wirkmechanismus
Valeratestradiol wirkt als Prodrug von Estradiol. Nach der Verabreichung wird es im Körper hydrolysiert, um Estradiol und Valerian Säure freizusetzen. Estradiol bindet dann an Östrogenrezeptoren in verschiedenen Geweben, darunter Brust, Gebärmutter, Eierstöcke, Haut, Prostata, Knochen, Fett und Gehirn. Diese Bindung aktiviert die Östrogenrezeptoren, was zur Regulation der Genexpression und zur Modulation verschiedener physiologischer Prozesse führt .
Wirkmechanismus
Target of Action
Estradiol Valerate (E2V) is a pro-drug ester of Estradiol, a naturally occurring hormone that circulates endogenously within the human body . Estradiol is the most potent form of all mammalian estrogenic steroids and acts as the major female sex hormone . The primary targets of Estradiol Valerate are the Estrogen Receptors (ER), including ERα and ERβ subtypes, which are located in various tissues including in the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain .
Mode of Action
As a pro-drug of estradiol, Estradiol Valerate has the same downstream effects within the body through binding to the Estrogen Receptor . Following absorption, the esters are cleaved, resulting in the release of endogenous estradiol, or 17β-estradiol . This released estradiol then binds to the estrogen receptors, modulating their activity .
Biochemical Pathways
Estradiol Valerate, upon absorption and cleavage, releases estradiol which interacts with estrogen receptors. This interaction can modulate several biochemical pathways. For instance, it has been found to affect the Bax/Bcl-2/p53 and Caspase-3 pathways, which are significant in androgen modulation, stimulation of steroidogenesis in theca and granulosa cells, and promotion of dominant follicle .
Pharmacokinetics
Estradiol Valerate is absorbed through the intestinal mucosa after oral administration . It undergoes cleavage into estradiol and valeric acid during absorption or first-pass metabolism . Only about 3% of the oral dose is directly bioavailable as estradiol . The elimination half-life of Estradiol Valerate after intramuscular injection is about 3.5 (1.2–7.2) days .
Result of Action
The molecular and cellular effects of Estradiol Valerate’s action are primarily due to its conversion to estradiol and subsequent interaction with estrogen receptors. This interaction leads to various physiological responses, including the treatment of some effects of menopause, hypoestrogenism, androgen-dependent carcinoma of the prostate, and in combination products for endometriosis and contraception .
Action Environment
The action, efficacy, and stability of Estradiol Valerate can be influenced by various environmental factors. For instance, the presence of enzymes in the liver, blood, and tissues that cleave the esters is crucial for the drug’s activation . Moreover, the drug’s absorption and bioavailability can be affected by factors such as the pH of the gastrointestinal tract and the presence of food .
Biochemische Analyse
Biochemical Properties
Estradiol valerate is rapidly hydrolyzed into estradiol in the intestines . As a pro-drug of estradiol, it has the same downstream effects within the body through binding to the Estrogen Receptor (ER) including ERα and ERβ subtypes . These receptors are located in various tissues including in the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain .
Cellular Effects
Estradiol valerate, through its conversion to estradiol, has profound effects on various types of cells and cellular processes . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to have a neutral effect on inflammation and lipids .
Molecular Mechanism
Estradiol valerate is converted to estradiol (aka oestrogen) by the liver . It works with the progestogen in the combined pill to stop ovulation (the release of an egg from the ovaries), stopping fertilisation of an egg by sperm and preventing pregnancy .
Temporal Effects in Laboratory Settings
The extended stability of Estradiol Valerate Injection, USP after vial puncture has not been studied .
Dosage Effects in Animal Models
In animal models, the doses from 0.18 mg to 1.7 mg result in serum levels of 700 to 900 pg/ml in mice . The effects of the product vary with different dosages in animal models .
Metabolic Pathways
Estradiol is converted reversibly to estrone, and both can be converted to estriol, which is the major urinary metabolite . Estrogens also undergo enterohepatic recirculation via sulfate and glucuronide conjugation in the liver, biliary secretion of conjugates into the intestine, and hydrolysis in the gut followed by reabsorption .
Transport and Distribution
Estrogens are widely distributed in the body and are generally found in higher concentrations in the sex hormone target organs . Estrogens circulate in the blood largely bound to sex hormone binding globulin (SHBG) and albumin .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Valeratestradiol wird durch Veresterung von Estradiol mit Valerian Säure synthetisiert. Die Reaktion beinhaltet typischerweise die Verwendung eines sauren Katalysators, um den Veresterungsprozess zu erleichtern. Die Reaktionsbedingungen umfassen das Erhitzen des Gemisches aus Estradiol und Valerian Säure in Gegenwart des Katalysators, bis die Veresterung abgeschlossen ist .
Industrielle Produktionsverfahren
In industriellen Umgebungen umfasst die Produktion von Valeratestradiol großtechnische Veresterungsprozesse. Die Reaktion wird in Reaktoren durchgeführt, in denen Estradiol und Valerian Säure mit einem sauren Katalysator gemischt werden. Das Gemisch wird auf die gewünschte Temperatur erhitzt und die Reaktion wird bis zur Beendigung überwacht. Das Produkt wird dann durch verschiedene Techniken wie Kristallisation und Filtration gereinigt, um hochreines Valeratestradiol zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Valeratestradiol unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Hydrolyse: Valeratestradiol kann hydrolysiert werden, um Estradiol und Valerian Säure zu erzeugen. Diese Reaktion tritt typischerweise in Gegenwart von Wasser und einem sauren oder basischen Katalysator auf.
Oxidation: Valeratestradiol kann Oxidationsreaktionen eingehen, die zur Bildung verschiedener oxidierter Produkte führen.
Reduktion: Reduktionsreaktionen können Valeratestradiol in verschiedene reduzierte Formen der Verbindung umwandeln.
Häufige Reagenzien und Bedingungen
Hydrolyse: Wasser, saurer oder basischer Katalysator.
Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Hauptprodukte, die gebildet werden
Hydrolyse: Estradiol und Valerian Säure.
Oxidation: Verschiedene oxidierte Derivate von Valeratestradiol.
Reduktion: Reduzierte Formen von Valeratestradiol.
Vergleich Mit ähnlichen Verbindungen
Valeratestradiol ähnelt anderen Estradiol-Estern wie Estradiol-Acetat, Estradiol-Benzoat, Estradiol-Cypionat und Estradiol-Dienanthat. Diese Verbindungen werden ebenfalls in der Hormontherapie eingesetzt und haben ähnliche Wirkmechanismen. Valeratestradiol ist einzigartig in seiner spezifischen Veresterung mit Valerian Säure, die seine Pharmakokinetik und Wirkdauer beeinflusst .
Liste ähnlicher Verbindungen
- Estradiol-Acetat
- Estradiol-Benzoat
- Estradiol-Cypionat
- Estradiol-Dienanthat
Biologische Aktivität
Estradiol valerate (EV) is a synthetic derivative of estradiol, commonly used in hormone replacement therapy and gender-affirming treatments. Its biological activity encompasses a range of effects on hormone regulation, reproductive health, and various physiological systems. This article reviews the biological activity of estradiol valerate, highlighting key research findings, case studies, and clinical implications.
Estradiol valerate exerts its effects primarily through estrogen receptors (ERs), specifically ERα and ERβ. These receptors are widely distributed in various tissues, including reproductive organs, brain, and bone. The binding of EV to these receptors activates gene transcription involved in the regulation of reproductive functions and secondary sexual characteristics.
Estrogen Receptor Activation
Research indicates that EV significantly upregulates the expression of ERα and ERβ in target tissues. For instance, a study demonstrated that treatment with EV led to a 2.0-fold increase in ERα and a 2.6-fold increase in ERβ expression in uterine tissues compared to untreated controls . This receptor activation is crucial for mediating the estrogenic effects associated with estradiol valerate.
Clinical Applications
1. Hormone Replacement Therapy (HRT)
EV is frequently used in HRT for menopausal women to alleviate symptoms such as hot flashes, mood swings, and sleep disturbances. A clinical study involving 100 patients with perimenopausal syndrome showed that EV improved serum sex hormone levels and significantly enhanced quality of life indicators, including sleep quality and emotional well-being .
2. Gender-Affirming Hormone Therapy
In transgender women undergoing hormone therapy, EV is often administered to induce feminization. A case study reported elevated cortisol levels in a patient receiving EV for gender dysphoria, suggesting potential endocrine interactions that warrant monitoring during treatment .
3. Neurotransmitter Modulation
Neonatal exposure to estradiol valerate has been shown to permanently alter neurotransmitter levels in the brain, particularly dopamine . This finding suggests that early exposure to EV may have long-lasting effects on neurochemical pathways related to mood and behavior.
Case Studies
- Case Study on Cortisol Levels : A 31-year-old transgender woman experienced elevated cortisol and ACTH levels after 11 days of EV treatment. This highlights the need for careful monitoring of adrenal function during estrogen therapy .
- Impact on Sleep Quality : In a randomized controlled trial, patients receiving EV reported significant improvements in sleep disturbances compared to those receiving conventional treatments .
Data Table: Effects of Estradiol Valerate on Hormonal Levels
Parameter | Baseline Levels | Post-Treatment Levels | Statistical Significance |
---|---|---|---|
Estradiol (E2) | 11 pg/mL | 99 pg/mL | p < 0.01 |
Cortisol | 31.6 μg/dL | 38.8 μg/dL | p < 0.05 |
ACTH | 45 pg/mL | 51.5 pg/mL | p < 0.05 |
LH | 1.16 mIU/mL | Decreased | p < 0.01 |
FSH | 0.96 mIU/mL | Decreased | p < 0.01 |
Safety Profile and Adverse Effects
While estradiol valerate is generally considered safe, it can lead to side effects such as increased risk of thromboembolic events and mild hormonal imbalances. A study noted that common adverse reactions included breast tenderness and mood changes; however, severe adverse events remain rare .
Eigenschaften
IUPAC Name |
[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O3/c1-3-4-5-22(25)26-21-11-10-20-19-8-6-15-14-16(24)7-9-17(15)18(19)12-13-23(20,21)2/h7,9,14,18-21,24H,3-6,8,10-13H2,1-2H3/t18-,19-,20+,21+,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSEPBGGWRJCQGY-RBRWEJTLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8023004 | |
Record name | Estradiol valerate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8023004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Estradiol enters target cells freely (e.g., female organs, breasts, hypothalamus, pituitary) and interacts with a target cell receptor. When the estrogen receptor has bound its ligand it can enter the nucleus of the target cell, and regulate gene transcription which leads to formation of messenger RNA. The mRNA interacts with ribosomes to produce specific proteins that express the effect of estradiol upon the target cell. Estrogens increase the hepatic synthesis of sex hormone binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins and suppress follicle-stimulating hormone (FSH) from the anterior pituitary. Increases in the down-stream effects of ER binding reverses some of the symptoms of menopause, which are primarily caused by a loss of estrogenic activity. | |
Record name | Estradiol valerate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13956 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
979-32-8 | |
Record name | Estradiol valerate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=979-32-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Estradiol valerate [USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000979328 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Estradiol valerate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13956 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | estradiol valerate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17590 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Estradiol valerate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8023004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Estradiol valerate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.327 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ESTRADIOL VALERATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OKG364O896 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.